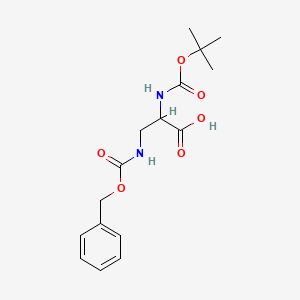
3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as tert-butoxycarbonyl-3,4-diaminopropionic acid benzyl ester, is a compound commonly used in organic synthesis. It is a derivative of 3,4-diaminopropionic acid, where the amino groups are protected by tert-butoxycarbonyl (Boc) and carbobenzoxy (Cbz) groups. These protecting groups are crucial in multi-step organic synthesis to prevent unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the protection of the amino groups of 3,4-diaminopropionic acid. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) and carbobenzoxy (Cbz) groups. This can be achieved through the reaction of 3,4-diaminopropionic acid with di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide or triethylamine .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Cbz protecting groups under acidic conditions (e.g., trifluoroacetic acid) or hydrogenation (e.g., palladium on carbon).
Amidation Reactions: Formation of amides through the reaction with carboxylic acids or acid chlorides in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrogenation with palladium on carbon.
Amidation: Carboxylic acids, acid chlorides, DCC, DIC.
Major Products:
Deprotection: 3,4-diaminopropionic acid.
Amidation: Corresponding amides depending on the carboxylic acid or acid chloride used.
Aplicaciones Científicas De Investigación
3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of drug candidates and bioactive molecules.
Bioconjugation: Utilized in the preparation of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Mecanismo De Acción
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is primarily related to its role as a protected amino acid derivative. The Boc and Cbz groups protect the amino groups during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in various biochemical reactions, such as peptide bond formation and enzyme inhibition .
Comparación Con Compuestos Similares
Boc-Dap-NE: Another protected derivative of 3,4-diaminopropionic acid, used in the synthesis of antibody-drug conjugates.
Uniqueness: 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the combination of Boc and Cbz protecting groups, which provide orthogonal protection. This allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
120709-59-3; 65710-57-8 |
|---|---|
Fórmula molecular |
C16H22N2O6 |
Peso molecular |
338.36 |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C16H22N2O6/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20) |
Clave InChI |
QKMSMVGTLTVHLK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2785004.png)
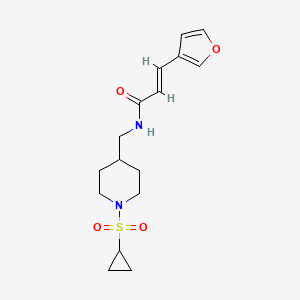
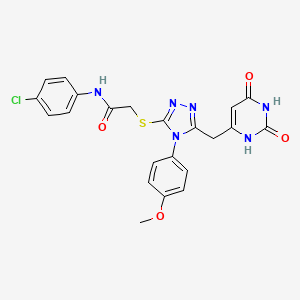

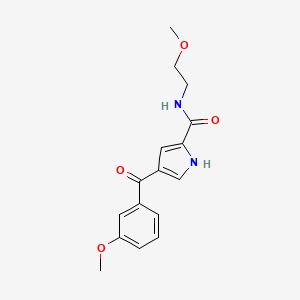

![(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride](/img/structure/B2785011.png)
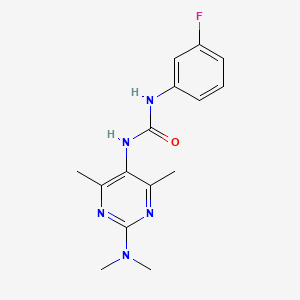
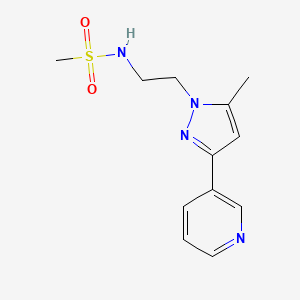

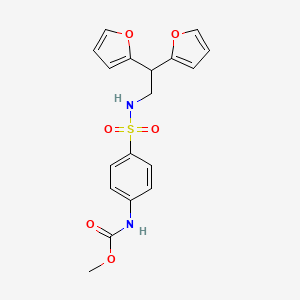
![2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid](/img/structure/B2785019.png)
![3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2785021.png)
![N'-(3,4-dimethylphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2785023.png)
